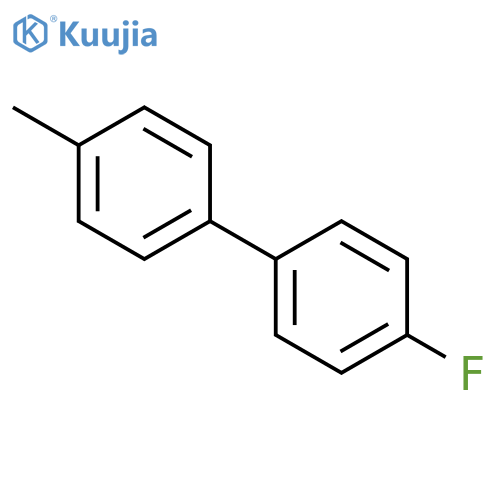

Cas no 72093-43-7 (4-Fluoro-4'-methyl-1,1'-biphenyl)

72093-43-7 structure

商品名:4-Fluoro-4'-methyl-1,1'-biphenyl

4-Fluoro-4'-methyl-1,1'-biphenyl 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-4'-methyl-1,1'-biphenyl

- 1,1'-Biphenyl, 4-fluoro-4'-methyl-

- 1-fluoro-4-(4-methylphenyl)benzene

- 1,1'-BIPHENYL,4-FLUORO-4'-METHYL

- 4'-fluoro-4-methyl-1,1'-biphenyl

- 4'-fluoro-4-methyl-biphenyl

- 4-methyl-4'-fluorobiphenyl

- SCHEMBL422511

- AKOS004116238

- 4-methy-4'-fluorobiphenyl

- BS-49921

- CS-0153068

- DTXSID70433381

- doi:10.14272/JSBJQQZPQJIGFJ-UHFFFAOYSA-N

- BB 0223395

- 72093-43-7

- JSBJQQZPQJIGFJ-UHFFFAOYSA-N

- 10.14272/JSBJQQZPQJIGFJ-UHFFFAOYSA-N

- MFCD06802329

- 1-(4-fluorophenyl)-4-methylbenzene

-

- MDL: MFCD06802329

- インチ: InChI=1S/C13H11F/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3

- InChIKey: JSBJQQZPQJIGFJ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C2=CC=C(C=C2)F

計算された属性

- せいみつぶんしりょう: 186.08400

- どういたいしつりょう: 186.084478513g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- PSA: 0.00000

- LogP: 3.80110

4-Fluoro-4'-methyl-1,1'-biphenyl セキュリティ情報

4-Fluoro-4'-methyl-1,1'-biphenyl 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

4-Fluoro-4'-methyl-1,1'-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1014091-5g |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 95+% | 5g |

$400 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1226437-10g |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 95% | 10g |

$835 | 2024-06-03 | |

| Fluorochem | 039803-5g |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 95% | 5g |

£348.00 | 2022-03-01 | |

| Ambeed | A950410-250mg |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 95% | 250mg |

$51.0 | 2024-08-02 | |

| Ambeed | A950410-5g |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 95% | 5g |

$398.0 | 2024-08-02 | |

| A2B Chem LLC | AC59300-1g |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 95% | 1g |

$92.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1014091-250mg |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 95+% | 250mg |

$100 | 2025-02-19 | |

| Ambeed | A950410-10g |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 95% | 10g |

$700.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223708-5g |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 98% | 5g |

¥3342.00 | 2024-05-02 | |

| A2B Chem LLC | AC59300-250mg |

4-Fluoro-4'-methyl-1,1'-biphenyl |

72093-43-7 | 95% | 250mg |

$38.00 | 2024-04-19 |

4-Fluoro-4'-methyl-1,1'-biphenyl 関連文献

-

Roymon Joseph,Eric Masson Org. Biomol. Chem. 2013 11 3116

-

Xuekun Wang,Guoxia Ji,Xinyu Han,Huiran Hao,Wenjing Liu,Qidi Xue,Qinghua Guo,Shiben Wang,Kang Lei,Yadi Liu RSC Adv. 2022 12 5732

72093-43-7 (4-Fluoro-4'-methyl-1,1'-biphenyl) 関連製品

- 396-64-5(3,3'-Difluorobiphenyl)

- 324-74-3(4-Fluorobiphenyl)

- 398-23-2(4,4'-Difluorobiphenyl)

- 2367-22-8(3-Fluorobiphenyl)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72093-43-7)4-Fluoro-4'-methyl-1,1'-biphenyl

清らかである:99%/99%

はかる:5g/10g

価格 ($):358.0/630.0